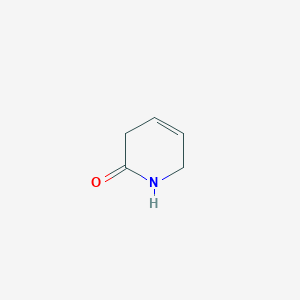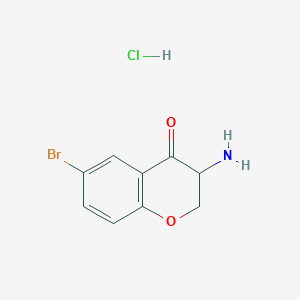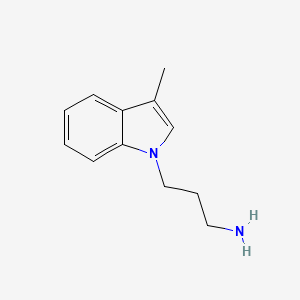
Cyclododecanol, TMS
Descripción general
Descripción
Cyclododecanol is a twelve-carbon cyclic alcohol with the molecular formula C₁₂H₂₄O. It is a white crystalline solid with a melting point of 76-80°C and a boiling point of 272.7°C . Cyclododecanol is used in various industrial applications, including the production of fragrances, lubricants, and as an intermediate in organic synthesis.
Métodos De Preparación
Cyclododecanol can be synthesized through several methods. One common route involves the hydrogenation of cyclododecanone, which is itself produced from cyclododecatriene. The process typically involves the selective epoxidation of cyclododecatriene using hydrogen peroxide and a catalyst such as hexadecyl trimethyl ammonium heteropolyphosphatotungstate, followed by hydrogenation on a Raney nickel catalyst . Another method involves the isomerization of epoxycyclododecane in the presence of an isomerization reaction catalyst containing lithium bromide and/or lithium iodide .
Análisis De Reacciones Químicas
Cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cyclododecanone. This reaction can be carried out using reagents such as hydrogen peroxide and catalysts like hexadecyl trimethyl ammonium heteropolyphosphatotungstate . The major product of this reaction is cyclododecanone, which is an important intermediate in the production of nylon-12.
Aplicaciones Científicas De Investigación
Cyclododecanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds, including fragrances and lubricants . In biology and medicine, cyclododecanol derivatives have been studied for their antimicrobial properties . Additionally, cyclododecanol is used in the production of polymers and as a stabilizer in the formulation of certain products .
Mecanismo De Acción
The mechanism of action of cyclododecanol involves its interaction with various molecular targets and pathways. In oxidation reactions, cyclododecanol is converted to cyclododecanone through the removal of hydrogen atoms and the addition of oxygen atoms. This process is facilitated by catalysts that promote the transfer of oxygen from hydrogen peroxide to cyclododecanol . The molecular targets in this reaction include the hydroxyl group of cyclododecanol and the oxygen atoms from hydrogen peroxide.
Comparación Con Compuestos Similares
Cyclododecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclooctanol. While all these compounds share a similar cyclic structure, cyclododecanol has a larger ring size, which can influence its reactivity and physical properties. For example, cyclododecanol has a higher melting and boiling point compared to cyclohexanol and cyclooctanol due to its larger molecular size . Additionally, cyclododecanol is used in different industrial applications compared to its smaller counterparts, highlighting its uniqueness in the field of organic synthesis.
Similar Compounds
- Cyclohexanol
- Cyclooctanol
- Cyclododecanone
Propiedades
IUPAC Name |
cyclododecyloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32OSi/c1-17(2,3)16-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMBGFOFMRCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1CCCCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335561 | |
| Record name | Cyclododecanol, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-91-6 | |
| Record name | Cyclododecanol, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3054795.png)



![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, ethyl ester](/img/structure/B3054800.png)
![2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid](/img/structure/B3054801.png)

